8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Pharmaceutical QC labs often face challenges sourcing authentic, fully characterized impurity standards for Flucytosine. This 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one compound is the certified reference standard for Flucytosine Impurity 4, critical for developing and validating HPLC, UPLC, or LC-MS methods to ensure ICH-compliant impurity profiling. • Fully characterized with comprehensive analytical data (1H NMR, 13C NMR, HRMS, HPLC purity ≥97%). • Suitable for ANDA submissions, method validation, and batch release QC. • In stock, shipped with dry ice to maintain integrity.

Molecular Formula C6H4FN3O
Molecular Weight 153.11 g/mol
Cat. No. B13440810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one
Molecular FormulaC6H4FN3O
Molecular Weight153.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CNC2=O)F
InChIInChI=1S/C6H4FN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h1-3H,(H,9,11)
InChIKeyLTSMOHICUVDOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one: Core Scaffold for Cyclin-Dependent Kinase 2 (CDK2) Inhibitor Development


8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1353100-75-0) is a heterocyclic compound with a fused imidazo[1,2-c]pyrimidine ring system, featuring a fluorine atom at the 8-position . It is a key member of a broader class of imidazo[1,2-c]pyrimidin-5(6H)-ones, which have been identified as a novel core scaffold for the development of cyclin-dependent kinase 2 (CDK2) inhibitors [1]. This compound is also officially recognized and utilized as Flucytosine Impurity 4, a reference standard for analytical method development and quality control in pharmaceutical applications [2].

Why Generic 8-Substituted Analogs Cannot Replace 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one in Critical Applications


Generic substitution of this compound is not possible due to its specific, non-interchangeable roles. The 8-fluoro moiety is a precise structural feature that distinguishes it from other 8-substituted analogs, making it the official reference standard for Flucytosine Impurity 4 [1]. In medicinal chemistry, the imidazo[1,2-c]pyrimidin-5(6H)-one core exhibits a defined Structure-Activity Relationship (SAR), where activity is highly dependent on the specific substituent at the 8-position. Replacing the fluoro group with other substituents like iodo, naphtyl, or biphenyls has been shown to dramatically alter or abolish CDK2 inhibitory activity [2], rendering the compound unsuitable for any research or analytical context where the 8-fluoro derivative is specified.

Quantitative Differentiation of 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one: Activity and Regulatory Compliance


Regulatory Identity as a Certified Reference Standard (Flucytosine Impurity 4)

8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one is differentiated from all other 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-one analogs by its official designation and use as Flucytosine Impurity 4. This compound is supplied with detailed characterization data compliant with regulatory guidelines, making it the required standard for analytical method development, validation (AMV), and quality control (QC) for Flucytosine active pharmaceutical ingredient (API) [1].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

CDK2 Inhibitor Scaffold: Position 8 SAR for Fluorine vs. Other Substituents

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a validated core for CDK2 inhibition, with activity dependent on the substituent at position 8. A 2D SAR analysis of 26 8-substituted derivatives established that small substituents (up to naphtyl or methoxyphenyl in size) lead to single-digit micromolar IC50 values, while larger substituents (e.g., substituted biphenyls) decrease activity [1]. The 8-fluoro group, being the smallest possible substituent after hydrogen, fits the optimal SAR profile for potency and provides a unique electronic and steric environment compared to 8-H or other 8-halo derivatives, making it a key building block for hit-to-lead optimization [2].

Medicinal Chemistry Kinase Inhibition Cancer Research

HDAC Inhibition: Target Compound Exhibits Moderate Potency

8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (as CHEMBL3759583) has been reported to inhibit Histone Deacetylase (HDAC) in a nuclear extract from human HeLa cells with an IC50 value of 219 nM [1]. This provides a direct, quantifiable biochemical activity for the target compound, distinguishing it from uncharacterized analogs.

Epigenetics HDAC Inhibition Cancer

Procurement-Driven Applications of 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one in Research and Industry


Pharmaceutical Quality Control and Analytical Method Validation

Procure 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one as the certified reference standard for Flucytosine Impurity 4. This is essential for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify this specific impurity in Flucytosine drug substance and finished products, ensuring compliance with ICH and other regulatory guidelines [1].

Medicinal Chemistry: Hit-to-Lead Optimization for CDK2 Inhibitors

Use 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one as a key building block or a starting scaffold for synthesizing novel CDK2 inhibitors. Based on established SAR, the 8-fluoro group is compatible with potent inhibition, and the compound serves as a core structure for introducing diversity at other positions (e.g., 2, 3, or 6) to improve potency, selectivity, and drug-like properties [2].

Epigenetic Research: Tool Compound for HDAC Inhibition Studies

Employ 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one as a tool compound to investigate the role of HDAC enzymes in cellular models of cancer or other diseases. Its moderate inhibitory potency (IC50 = 219 nM) in a relevant assay makes it suitable for mechanistic studies and as a starting point for chemical probe development [3].

Antiviral Research: Scaffold for Nucleoside Analogue Synthesis

Leverage 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one as a synthetic intermediate for creating novel nucleoside analogues. This class of compounds has demonstrated activity against viruses like hepatitis B virus (HBV) in vitro, and the 8-fluoro derivative provides a unique starting point for exploring new antiviral agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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